molecular formula C9H18N2 B14647816 N-(N-Pyrrolidinyl)-piperidine CAS No. 49840-66-6

N-(N-Pyrrolidinyl)-piperidine

Cat. No.: B14647816
CAS No.: 49840-66-6
M. Wt: 154.25 g/mol
InChI Key: VZLKQEPNZIWSFF-UHFFFAOYSA-N
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Description

N-(N-Pyrrolidinyl)-piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Pyrrolidinyl)-piperidine typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with a pyrrolidinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(N-Pyrrolidinyl)-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-Pyrrolidinyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-Pyrrolidinyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-Pyrrolidinyl)-piperidine is unique due to its specific combination of a piperidine ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

49840-66-6

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C9H18N2/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H2

InChI Key

VZLKQEPNZIWSFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2CCCC2

Origin of Product

United States

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